フェノテロール-d6臭化水素酸塩

説明

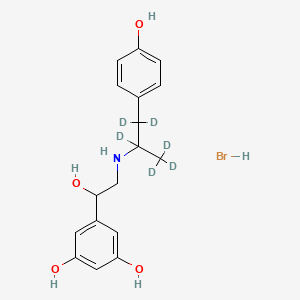

Fenoterol-d6 Hydrobromide: is a deuterium-labeled analogue of fenoterol hydrobromide. It is a selective beta-2 adrenergic receptor agonist primarily used as a bronchodilator. The compound is often utilized in scientific research due to its stable isotope labeling, which aids in the study of pharmacokinetics and metabolic profiles.

科学的研究の応用

Fenoterol-d6 Hydrobromide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of fenoterol in the body.

Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Development: Used as a reference standard in the development of new beta-2 adrenergic receptor agonists.

Respiratory Research: Employed in studies related to asthma, chronic bronchitis, and other obstructive airway diseases.

作用機序

Target of Action

Fenoterol-d6 Hydrobromide primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and lung function .

Mode of Action

As a Beta-2 adrenergic receptor agonist, Fenoterol-d6 Hydrobromide interacts with its targets by binding to these receptors, leading to their activation . This activation causes relaxation of bronchial smooth muscle, resulting in bronchodilation and increased bronchial airflow .

Biochemical Pathways

The activation of Beta-2 adrenergic receptors by Fenoterol-d6 Hydrobromide leads to a cascade of biochemical reactions. These reactions involve the conversion of ATP to cyclic AMP (cAMP) via the enzyme adenylate cyclase. The increase in cAMP levels results in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially from mast cells .

Pharmacokinetics

It is known that fenoterol is rapidly absorbed following oral ingestion or inhalation and is then conjugated primarily with sulphuric acid in humans . The metabolism of Fenoterol-d6 Hydrobromide occurs in the liver .

Result of Action

The molecular and cellular effects of Fenoterol-d6 Hydrobromide’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in increased bronchial airflow, thereby alleviating symptoms associated with conditions such as asthma and chronic obstructive airway disease .

Action Environment

The action, efficacy, and stability of Fenoterol-d6 Hydrobromide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, the risk or severity of adverse effects can be increased when Fenoterol is combined with certain other drugs . Additionally, the patient’s physiological condition, such as liver function, can also impact the drug’s metabolism and efficacy .

生化学分析

Biochemical Properties

Fenoterol-d6 Hydrobromide, like its parent compound Fenoterol, acts as a beta-2 adrenergic agonist . It interacts with beta-2 adrenergic receptors, which are proteins located in the lungs . The interaction between Fenoterol-d6 Hydrobromide and these receptors leads to relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow .

Cellular Effects

Fenoterol-d6 Hydrobromide has a significant impact on various types of cells, particularly those in the lungs. By binding to beta-2 adrenergic receptors, it causes relaxation of bronchial smooth muscle cells . This leads to bronchodilation, which helps alleviate symptoms of asthma and other obstructive airway diseases .

Molecular Mechanism

The molecular mechanism of action of Fenoterol-d6 Hydrobromide involves its binding to beta-2 adrenergic receptors . This binding stimulates these receptors, leading to a cascade of intracellular events that ultimately result in the relaxation of bronchial smooth muscle . This mechanism is crucial for its role as a bronchodilator .

Temporal Effects in Laboratory Settings

Its parent compound, Fenoterol, is known to have a rapid onset of action, with about 60% of the maximum response reached within a few minutes after inhalation .

Metabolic Pathways

Fenoterol-d6 Hydrobromide is likely to follow similar metabolic pathways as Fenoterol. Fenoterol is rapidly absorbed following oral ingestion or inhalation and is then primarily conjugated with sulfuric acid .

Subcellular Localization

Given its role as a beta-2 adrenergic agonist, it is likely that it localizes to the cell membrane where the beta-2 adrenergic receptors are located .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fenoterol-d6 Hydrobromide involves the incorporation of deuterium atoms into the fenoterol hydrobromide molecule. The process typically starts with the preparation of deuterated precursors, followed by a series of chemical reactions to introduce the deuterium atoms at specific positions in the molecule. The final step involves the formation of the hydrobromide salt.

Industrial Production Methods: Industrial production of Fenoterol-d6 Hydrobromide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to achieve the desired isotopic labeling.

化学反応の分析

Types of Reactions: Fenoterol-d6 Hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Fenoterol Hydrobromide: The non-deuterated version of Fenoterol-d6 Hydrobromide.

Salbutamol: Another beta-2 adrenergic receptor agonist used as a bronchodilator.

Terbutaline: A beta-2 adrenergic receptor agonist with similar bronchodilatory effects.

Uniqueness: Fenoterol-d6 Hydrobromide is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The stable isotope labeling allows for precise tracking and quantification in biological systems, making it a valuable tool in scientific research.

特性

IUPAC Name |

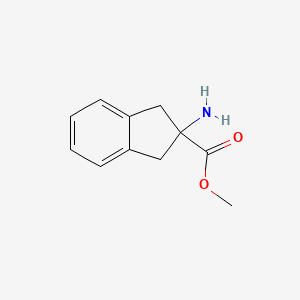

5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/i1D3,6D2,11D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRQMALQBXAIQ-JOJSIGTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747782 | |

| Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286129-04-1 | |

| Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)

![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)

![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)